Cyanic acid, thiodi-4,1-phenylene ester
Overview
Description
Cyanic acid, thiodi-4,1-phenylene ester is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as isothiocyanic acid, 4,1-phenylene diester, and is commonly abbreviated as TDP.
Scientific research application
TDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TDP has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. TDP has also been studied for its potential use as a fluorescent probe for imaging biological systems.
In materials science, TDP has been used as a building block for the synthesis of new materials with unique properties. For example, TDP has been incorporated into polymers to create materials with improved mechanical and thermal properties. TDP has also been used to create metal-organic frameworks with high surface area and gas storage capacity.
In environmental science, TDP has been studied for its potential use in water treatment. TDP has been shown to be effective in removing heavy metals from contaminated water.
Mechanism of action
The mechanism of action of TDP is complex and varies depending on the application. In medicinal chemistry, TDP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. TDP has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation.
In materials science, TDP acts as a building block for the synthesis of new materials. The properties of these materials are determined by the chemical structure of TDP and the other components of the material.
In environmental science, TDP acts as a chelating agent, binding to heavy metals and removing them from contaminated water.
Biochemical and physiological effects
The biochemical and physiological effects of TDP vary depending on the application. In medicinal chemistry, TDP has been shown to have anti-cancer activity and may have potential as a therapeutic agent. However, further studies are needed to determine the safety and efficacy of TDP in humans.
In materials science, TDP has been used to create materials with improved mechanical and thermal properties. These materials may have potential applications in various industries, including aerospace and automotive.
In environmental science, TDP has been shown to be effective in removing heavy metals from contaminated water. This may have potential applications in water treatment and environmental remediation.
Advantages and limitations for lab experiments
The advantages of TDP for lab experiments include its unique chemical structure, which allows for the synthesis of new materials with unique properties. TDP is also relatively stable and easy to handle, making it a useful building block for materials synthesis.
The limitations of TDP for lab experiments include its complex synthesis method, which requires specialized equipment and chemicals. TDP is also relatively expensive, which may limit its use in large-scale experiments.
Future directions
There are many future directions for research on TDP. In medicinal chemistry, further studies are needed to determine the safety and efficacy of TDP as a therapeutic agent. In materials science, TDP may have potential applications in the development of new materials with unique properties. In environmental science, further studies are needed to determine the effectiveness of TDP in removing heavy metals from contaminated water. Overall, TDP is a promising compound with potential applications in various fields.
properties
IUPAC Name |
[4-(4-cyanatophenyl)sulfanylphenyl] cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S/c15-9-17-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)18-10-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUHQZDDTLOZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC#N)SC2=CC=C(C=C2)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90906461 | |
Record name | Sulfanediyldi(4,1-phenylene) dicyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanic acid, thiodi-4,1-phenylene ester | |
CAS RN |
101657-79-8 | |
Record name | C,C′-(Thiodi-4,1-phenylene) dicyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101657-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanic acid, C,C'-(thiodi-4,1-phenylene) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfanediyldi(4,1-phenylene) dicyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90906461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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